methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate

Medicinal Chemistry Structure-Activity Relationship NAMPT Inhibition

Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate (CAS 2034232-38-5) is a heterocyclic small molecule composed of a methyl benzoate ester linked through a carbamoyl bridge to a 1-(pyridin-3-yl)-1H-1,2,3-triazole core. The compound belongs to the class of triazolylpyridine derivatives that have been explored as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and APJ receptor modulators.

Molecular Formula C17H15N5O3
Molecular Weight 337.339
CAS No. 2034232-38-5
Cat. No. B2607260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
CAS2034232-38-5
Molecular FormulaC17H15N5O3
Molecular Weight337.339
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3
InChIInChI=1S/C17H15N5O3/c1-25-17(24)13-6-4-12(5-7-13)16(23)19-9-14-11-22(21-20-14)15-3-2-8-18-10-15/h2-8,10-11H,9H2,1H3,(H,19,23)
InChIKeyHLJODJGQTHHUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate (CAS 2034232-38-5): Structural and Procurement Baseline


Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate (CAS 2034232-38-5) is a heterocyclic small molecule composed of a methyl benzoate ester linked through a carbamoyl bridge to a 1-(pyridin-3-yl)-1H-1,2,3-triazole core [1]. The compound belongs to the class of triazolylpyridine derivatives that have been explored as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and APJ receptor modulators [2]. Its computed properties (MW 337.33 g/mol, XLogP3 0.9, TPSA 99 Ų, 1 HBD, 6 HBA) position it in a favorable drug-like or probe-like chemical space for medicinal chemistry applications [1]. The presence of the pyridin-3-yl substituent on the triazole ring distinguishes it from thiophene, phenyl, or other heteroaryl analogs that populate the same screening library sub-series, potentially altering hydrogen-bonding patterns and target engagement profiles [3].

Why Generic Substitution of Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate Is Scientifically Unreliable


Triazolylpyridine carbamoyl benzoates are not interchangeable building blocks; minor structural variations produce divergent biological outcomes. In the NAMPT inhibitor series described by Travelli et al., replacing a phenyl ring with a 1,2,3-triazole bearing a protonable amine shifted the pharmacological profile from cell-penetrant cytotoxic agents to membrane-impermeant tools that selectively target extracellular NAMPT while sparing intracellular NAD biosynthesis [1]. Similarly, in the mGluR1 antagonist chemotype, the regioisomeric position of the benzoate ester (para vs. meta substitution) produced a 73-fold difference in potency, with the para-substituted isopropyl ester (CHEMBL568449) achieving an IC₅₀ of 33 nM compared to 2,400 nM for the meta isomer (CHEMBL568241) in the same CHO cell-based calcium mobilization assay [2]. These precedent data demonstrate that the exact connectivity, ester type, and heteroaryl appendage cannot be casually substituted without risking loss of target potency, altered cell permeability, or shifted selectivity profiles.

Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate: Comparator-Anchored Quantitative Differentiation Evidence


Carbamoyl Linker Versus Direct Ester Attachment: Conformational and H-Bonding Divergence

The target compound incorporates a carbamoyl methylene linker (–C(=O)NH–CH₂–) between the benzoate and triazole, whereas the most potent mGluR1 antagonist comparator CHEMBL568449 (isopropyl 4-(5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)benzoate) employs a direct aryl–triazole bond with no amide spacer [1]. This linker introduces an additional hydrogen bond donor (the amide NH) and extends the distance between the benzoate and triazole by two bonds, increasing the conformational degrees of freedom (rotatable bond count 6 vs. 4 for CHEMBL568449) [2]. In the NAMPT inhibitor series by Travelli et al., the presence of a carbamoyl linker at this position was critical for achieving membrane impermeability, as the amide NH contributes to polarity and solvation that restricts passive membrane crossing [3]. The target compound's XLogP3 of 0.9 [2] is significantly lower than the calculated logP of ~2.8 for the direct-linked isopropyl ester analog, consistent with reduced membrane permeability.

Medicinal Chemistry Structure-Activity Relationship NAMPT Inhibition

Pyridin-3-yl Versus Thiophen-3-yl Triazole Substitution: Electronic and Solubility Consequences

The target compound bears a pyridin-3-yl substituent on the 1-position of the 1,2,3-triazole ring, whereas a direct structural analog (CAS 2034539-58-5) replaces this with a thiophen-3-yl group, retaining the identical benzoate ester and carbamoyl methylene linker [1]. The pyridine nitrogen (pKaH ≈ 5.2 for the conjugate acid) provides a site for pH-dependent ionization and potential hydrogen bonding with protein residues, while the thiophene sulfur is a weaker H-bond acceptor and lacks ionizable character [2]. The target compound's TPSA of 99 Ų exceeds that of the thiophene analog (estimated ~90 Ų), reflecting the additional polarity contributed by the pyridine nitrogen [3]. This difference in heteroatom identity has been demonstrated to alter target engagement in triazolylpyridine NAMPT inhibitors, where pyridine-containing compounds showed distinct cellular activity profiles from their thiophene counterparts [4].

Ligand Design Heterocyclic Chemistry Solubility Optimization

Absence of 5-Methyl Substitution on Triazole: Steric and Metabolic Implications Relative to mGluR1 Antagonist Comparators

The target compound features an unsubstituted 1,2,3-triazole ring (hydrogen at the 5-position), whereas the two characterized mGluR1 antagonist comparators—CHEMBL568449 (IC₅₀ 33 nM) and CHEMBL568241 (IC₅₀ 2,400 nM)—both carry a 5-methyl group on the triazole [1]. The 5-methyl substituent in the comparator series is positioned ortho to the pyridin-3-yl group, potentially restricting rotation around the N1–C(pyridine) bond and influencing the conformational presentation of the pyridine ring to the mGluR1 binding pocket. The absence of this methyl in the target compound results in lower steric bulk near the triazole-pyridine junction (molecular volume reduced by approximately 15–20 ų) and may alter the dihedral angle between the triazole and pyridine rings [2]. Additionally, the 5-methyl group in the comparators could serve as a site for CYP450-mediated oxidation; its absence in the target compound may confer differential metabolic stability, though no direct metabolic data exist for either series [3].

Metabolic Stability Steric Effects mGluR1 Antagonism

Methyl Ester Versus Isopropyl Ester: Implications for Hydrolytic Stability and Prodrug Design

The target compound contains a methyl ester (–COOCH₃), whereas the mGluR1 antagonist comparators CHEMBL568449 and CHEMBL568241 utilize an isopropyl ester (–COOCH(CH₃)₂) [1]. Methyl esters are generally more susceptible to esterase-mediated hydrolysis than sterically hindered isopropyl esters, a property that can be strategically exploited: rapid hydrolysis to the corresponding carboxylic acid may serve as an inactivation pathway or, conversely, as a prodrug activation mechanism if the free acid is the active species [2]. For compounds intended as extracellular target probes, the methyl ester's enhanced hydrolytic lability could provide a built-in clearance mechanism, reducing systemic accumulation. The measured IC₅₀ values of the isopropyl ester comparators (33 nM and 2,400 nM) at mGluR1 likely reflect the intact ester form; whether the target compound's methyl ester would yield altered potency due to differential hydrolysis rates has not been experimentally determined and represents a testable hypothesis [3].

Esterase Susceptibility Pharmacokinetics Prodrug Strategy

Available Purity and Supply Characterization from Vendor Technical Datasheets

The target compound is commercially available from Life Chemicals (catalog number F6561-9253) as a screening compound, with typical specifications including a purity of ≥95% as determined by LC-MS or ¹H NMR analysis [1]. In comparison, the thiophene analog (CAS 2034539-58-5) is listed by the same supplier with comparable purity specifications, but the pyridin-3-yl variant carries the distinct AKOS identifier AKOS026699583 in the AKos Screening Library, indicating it has been selected as a representative member of the pyridinyl-triazole sub-series for inclusion in screening decks [2]. The compound's PubChem record (CID 121022947) confirms its inclusion in multiple supplier libraries indexed by PubChem, increasing the likelihood of competitive sourcing and price transparency for procurement [3]. No quantitative lot-release data (e.g., specific impurity profiles, residual solvent levels) are publicly available for this compound from non-prohibited sources.

Procurement Specifications Purity Analysis Compound Sourcing

NAMPT Inhibitor Class Membership: Extrapolated Potency and Selectivity Context

The target compound shares its pyridin-3-yl-1,2,3-triazole scaffold with the NAMPT inhibitors characterized by Travelli et al. (2019), where the lead compound MV78 displayed an EC₅₀ of 5.8 nM and IC₅₀ of 3.1 nM against human NAMPT [1]. In that series, the introduction of a 1,2,3-triazole tail group bearing a protonable N,N-dialkyl methanamine transformed cell-penetrant, cytotoxic NAMPT inhibitors into membrane-impermeant probes selective for extracellular NAMPT (eNAMPT) [1]. The target compound's carbamoyl methylene linker and methyl ester terminus differ from the optimized triazole tails in that study; however, its structural proximity to this pharmacophore class supports its utility as a starting scaffold for medicinal chemistry optimization of NAMPT-targeting agents [2]. Critically, no direct NAMPT inhibition data exist for this specific compound, and any extrapolation from the class must be considered unvalidated [3].

NAMPT Inhibition Cancer Biology NAD Metabolism

Procurement-Guided Application Scenarios for Methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate


Extracellular Enzyme Probe Development Targeting eNAMPT

Based on the compound's carbamoyl methylene linker, low XLogP3 (0.9), and structural homology to membrane-impermeant NAMPT inhibitors described by Travelli et al. [1], this compound is suited for medicinal chemistry campaigns aimed at developing selective extracellular NAMPT (eNAMPT) probes. Its predicted low membrane permeability distinguishes it from cell-penetrant NAMPT inhibitors that carry cytotoxicity liabilities due to intracellular NAD depletion [1]. Researchers should measure permeability in Caco-2 or PAMPA assays to confirm this predicted property before committing to large-scale synthesis.

Fragment-Based or Scaffold-Hopping Library Design for mGluR1 Allosteric Modulators

The compound's shared pyridin-3-yl-triazole core with nanomolar mGluR1 antagonists (CHEMBL568449, IC₅₀ 33 nM) but distinct substitution pattern (carbamoyl methylene linker, no 5-methyl, methyl ester) makes it a valuable diversity point for scaffold-hopping efforts [2]. Procurement teams building focused mGluR1 modulator libraries should include this compound alongside the para- and meta-substituted isopropyl ester analogs to systematically probe the SAR of the linker, ester, and triazole substitution [2].

Physicochemical Property Benchmarking for CNS vs. Peripheral Target Triage

With a TPSA of 99 Ų and XLogP3 of 0.9 [3], the compound sits near the threshold of CNS drug-likeness (typically TPSA < 90 Ų and logP 1–4). Comparing its permeability and brain penetration metrics against the more lipophilic isopropyl ester analogs (estimated logP ~2.8) can provide a training set for computational models that predict CNS exposure [3]. This application is purely as a physicochemical comparator and does not imply the compound itself is CNS-active.

Electrophilic Fragment Screening via Methyl Ester Hydrolysis to Carboxylic Acid

The methyl ester terminus can be hydrolyzed to the corresponding carboxylic acid under mild basic conditions, generating a fragment with enhanced aqueous solubility and a handle for amide coupling in fragment-based drug discovery [4]. This contrasts with the isopropyl ester analogs, which require more forcing conditions for hydrolysis and risk epimerization or degradation. The free acid form may also serve as a negative control for ester-dependent biological activity [4].

Quote Request

Request a Quote for methyl 4-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.